Phenylsilane-d3

Catalysis Mechanistic Chemistry Reaction Kinetics

Phenylsilane-d3 is a deuterated organosilane compound with the molecular formula C6H5SiD3, in which the three hydrogen atoms bound to the silicon center in phenylsilane (PhSiH3) have been replaced with deuterium atoms. With a CAS number of 18164-03-9 and a molecular weight of approximately 111.23 g/mol , this compound serves as a stable isotope-labeled analog of phenylsilane and is primarily utilized as a mechanistic probe, a precursor for deuterated intermediates, and an internal standard in nuclear magnetic resonance (NMR) spectroscopy.

Molecular Formula C6H8Si
Molecular Weight 111.23 g/mol
Cat. No. B15293124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylsilane-d3
Molecular FormulaC6H8Si
Molecular Weight111.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[SiH3]
InChIInChI=1S/C6H8Si/c7-6-4-2-1-3-5-6/h1-5H,7H3/i7D3
InChIKeyPARWUHTVGZSQPD-UKDQJQFQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenylsilane-d3 (C6H5SiD3): Deuterated Organosilane for Isotopic Labeling and Mechanistic Studies


Phenylsilane-d3 is a deuterated organosilane compound with the molecular formula C6H5SiD3, in which the three hydrogen atoms bound to the silicon center in phenylsilane (PhSiH3) have been replaced with deuterium atoms . With a CAS number of 18164-03-9 and a molecular weight of approximately 111.23 g/mol , this compound serves as a stable isotope-labeled analog of phenylsilane and is primarily utilized as a mechanistic probe, a precursor for deuterated intermediates, and an internal standard in nuclear magnetic resonance (NMR) spectroscopy [1].

Why Phenylsilane-d3 Cannot Be Replaced by Generic Phenylsilane for Critical Applications


While phenylsilane (PhSiH3) and its deuterated analog phenylsilane-d3 (PhSiD3) share identical chemical connectivity, their isotopic substitution results in fundamentally different physical behaviors, reaction kinetics, and analytical signatures. The replacement of hydrogen with deuterium alters vibrational frequencies, which can change the rate of bond-breaking events (kinetic isotope effect) and shift spectroscopic signals. Therefore, substituting generic phenylsilane for phenylsilane-d3 would corrupt quantitative data in studies reliant on isotopic tracing or kinetic analysis, and it would render NMR spectra unusable in experiments designed to eliminate proton background interference [1].

Quantitative Differentiation of Phenylsilane-d3: Head-to-Head Data vs. PhSiH3


Kinetic Isotope Effect (KIE) in Iron-Catalyzed Nitroarene Reduction

A kinetic isotope effect (KIE) was directly measured for phenylsilane-d3 versus its protio analog in an iron-catalyzed intramolecular nitroso ene reaction. The rate difference between PhSiH3 and PhSiD3 was quantified as 1.50 ± 0.09 . This value indicates that Si-H/D bond cleavage is involved in the turnover-limiting step, making the deuterated compound an essential tool for mechanistic elucidation.

Catalysis Mechanistic Chemistry Reaction Kinetics

Mechanistic Tracer in Metal-Catalyzed Hydrosilylation

A 1:1:1 reaction between a molybdenum complex, PhSiD3, and a carbonyl substrate demonstrated that deuterium was not incorporated into the hydride position of the catalyst [1][2]. This specific outcome rules out a carbonyl insertion mechanism and supports an alternative Lewis acid activation pathway. Using non-deuterated phenylsilane would not provide this critical mechanistic discrimination.

Hydrosilylation Organometallic Chemistry Reaction Mechanism

Deuterium Quadrupole Coupling Constant in Liquid Crystal NMR

The deuterium quadrupole coupling constant for phenylsilane-d3 was determined to be 91 ± 2 kHz from its deuterium NMR spectrum in a liquid crystal solution [1]. This value, which is distinct from that of phenylphosphine-d2 (115 ± 2 kHz) and benzenethiol-d (146 ± 3 kHz), serves as a sensitive probe for molecular alignment, bond force constants, and local electric field gradients. The unlabeled compound, phenylsilane, cannot provide this type of data.

NMR Spectroscopy Physical Chemistry Material Science

Precursor for Spectroscopic Detection of SiD2 Radicals

Phenylsilane-d3 has been specifically chosen as a precursor for the generation and detection of the deuterated silylene radical, SiD2, using time-resolved spectroscopic techniques [1]. The high quality of the decay signals observed confirms that PhSiD3 is a suitable precursor, enabling studies of SiD2 reaction kinetics. While the protio analog PhSiH3 is also a precursor for SiH2, the deuterated version is required to investigate isotope effects on silylene dynamics and to avoid spectral interference from SiH2 signals.

Spectroscopy Reaction Dynamics Physical Chemistry

Purity Specification for Reproducible Research Use

Commercial sources specify phenylsilane-d3 with a minimum purity of 98% [1]. This high purity level ensures that the observed isotopic effects and spectroscopic properties are attributable to the target compound rather than contaminants. Using a lower-purity analog or an in-house synthesis with variable isotopic enrichment would introduce significant uncertainty into quantitative experiments and analytical calibrations.

Analytical Chemistry Isotopic Labeling Research Standards

Recommended Research Applications for Phenylsilane-d3 Based on Quantitative Evidence


Mechanistic Elucidation of Transition Metal-Catalyzed Reactions

Phenylsilane-d3 is indispensable for conducting kinetic isotope effect (KIE) studies to pinpoint the turnover-limiting step in catalytic cycles, as demonstrated by its use in an iron-catalyzed nitroso ene reaction (k_H/k_D = 1.50 ± 0.09) . Furthermore, its application as a deuterium tracer in hydrosilylation reactions provides unambiguous evidence for or against specific mechanistic pathways, such as ruling out carbonyl insertion in molybdenum-catalyzed processes [1]. This makes it a critical tool for academic and industrial groups developing new catalysts.

NMR Spectroscopy of Complex Mixtures and Anisotropic Media

The compound serves as a specialized probe in NMR spectroscopy. Its defined deuterium quadrupole coupling constant (91 ± 2 kHz) in liquid crystal solutions allows for the precise determination of molecular order parameters and the study of molecular dynamics [2]. In addition, it is used as a deuterated internal standard or solvent to simplify proton NMR spectra by eliminating interfering signals from the silane moiety [3], enabling clearer analysis of complex reaction mixtures.

Generation and Kinetic Study of Isotopically Labeled Reactive Intermediates

As a proven precursor for the silylene radical SiD2, phenylsilane-d3 enables time-resolved spectroscopic studies of this reactive intermediate [4]. The deuterium label allows for the specific tracking of SiD2 and the measurement of its unique reaction kinetics, which is essential for understanding gas-phase chemistry and material deposition processes that are relevant to semiconductor manufacturing.

Isotope Dilution Mass Spectrometry (IDMS) for Accurate Quantification

Due to its stable isotope labeling and high purity (≥ 98%) [5], phenylsilane-d3 is an ideal internal standard for isotope dilution mass spectrometry. This application allows for the highly accurate and precise quantification of phenylsilane or related organosilanes in complex sample matrices, which is a requirement in environmental monitoring, metabolic studies, and quality control of chemical processes.

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